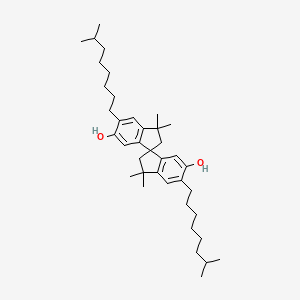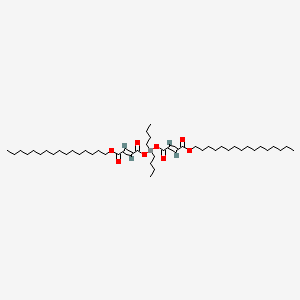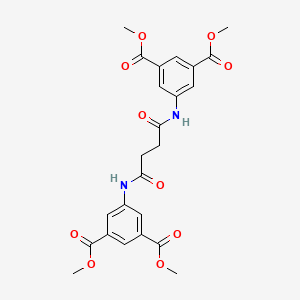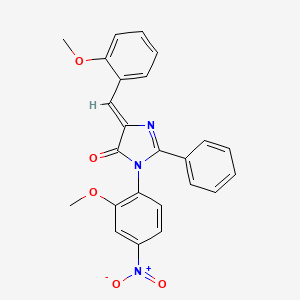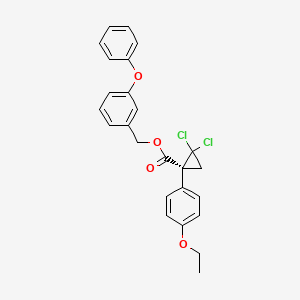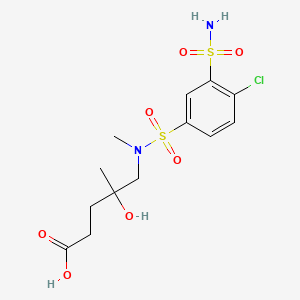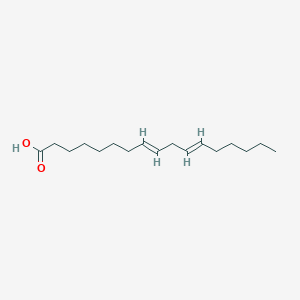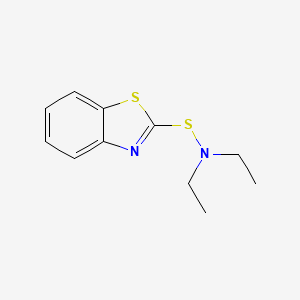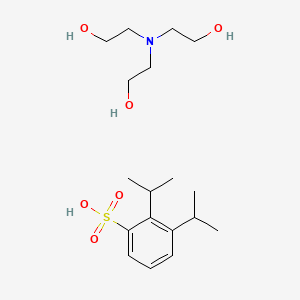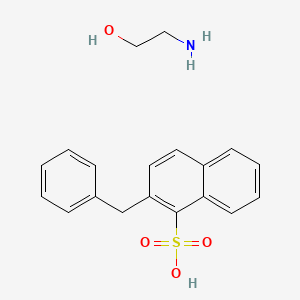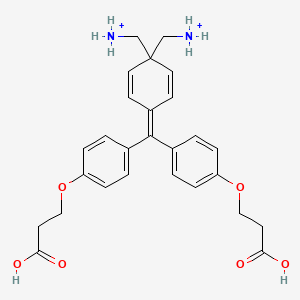
(4-(4,4'-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium is a complex organic compound with the molecular formula C27H28NO6. It is known for its unique structure, which includes a cyclohexa-2,5-dien-1-ylidene core with bis(2-carboxyethoxy)benzhydrylidene and dimethylammonium groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium typically involves multiple steps. One common method includes the reaction of 4,4’-bis(2-carboxyethoxy)benzophenone with cyclohexa-2,5-dien-1-one under acidic conditions to form the intermediate compound. This intermediate is then reacted with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(4-(4,4’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride: Known for its use as a dye (C.I. Basic Violet 3).
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride: Similar structure but with chloride ions.
Uniqueness
The uniqueness of (4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
69059-95-6 |
|---|---|
Molecular Formula |
C27H32N2O6+2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[1-(azaniumylmethyl)-4-[bis[4-(2-carboxyethoxy)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]methylazanium |
InChI |
InChI=1S/C27H30N2O6/c28-17-27(18-29)13-9-21(10-14-27)26(19-1-5-22(6-2-19)34-15-11-24(30)31)20-3-7-23(8-4-20)35-16-12-25(32)33/h1-10,13-14H,11-12,15-18,28-29H2,(H,30,31)(H,32,33)/p+2 |
InChI Key |
DQQXXIXWXMZJEM-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC(=CC=C1C(=C2C=CC(C=C2)(C[NH3+])C[NH3+])C3=CC=C(C=C3)OCCC(=O)O)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



